molecular formula C18H16FN5O3 B5328803 ethyl 4-({[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate

ethyl 4-({[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate

Cat. No. B5328803
M. Wt: 369.3 g/mol
InChI Key: FMZSKZKRKYRHLS-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate, commonly known as ETB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ETB is a tetrazole-based compound that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of ETB is not fully understood. However, it has been proposed that ETB exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception. By inhibiting the activity of COX-2, ETB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ETB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory disorders, such as arthritis and colitis. ETB has also been found to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, ETB has been shown to exhibit antibacterial and antifungal activities by disrupting the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of ETB is its broad range of biological activities, which makes it a potential candidate for the treatment of various disorders. Additionally, ETB has been found to exhibit low toxicity, making it a relatively safe compound for use in lab experiments. However, one of the limitations of ETB is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ETB. One area of research is the development of more efficient synthesis methods for ETB. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of ETB. Additionally, further studies are needed to evaluate the safety and efficacy of ETB in animal models and clinical trials. Finally, the potential use of ETB in combination with other therapeutic agents should be explored for the treatment of various disorders.

Synthesis Methods

The synthesis of ETB involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. The resulting compound is then reacted with 5-(4-fluorophenyl)-2H-tetrazol-2-ylacetic acid to form ETB. The reaction scheme is shown below:

Scientific Research Applications

ETB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. ETB has also been shown to possess anti-cancer properties, making it a potential chemotherapeutic agent. Additionally, ETB has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

ethyl 4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-2-27-18(26)13-5-9-15(10-6-13)20-16(25)11-24-22-17(21-23-24)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZSKZKRKYRHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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